

In-Depth Technical Guide: 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Oxa-2-azaspiro[3.5]nonane

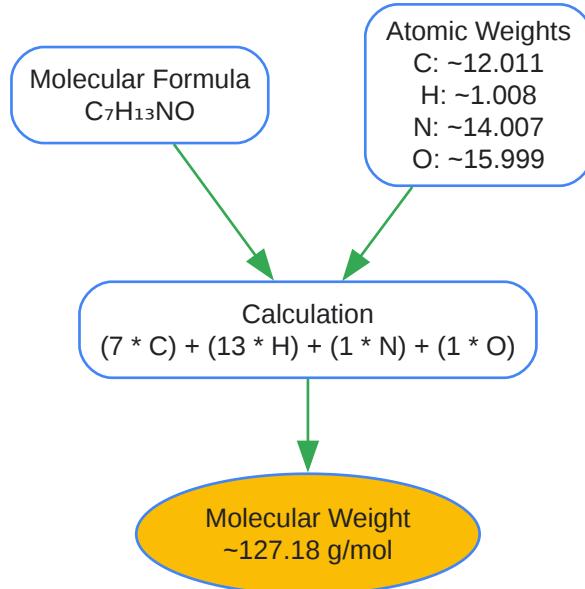
Cat. No.: B070580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical data for the heterocyclic compound **7-Oxa-2-azaspiro[3.5]nonane**. This spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery due to its unique three-dimensional structure.

Core Molecular Data


7-Oxa-2-azaspiro[3.5]nonane is a saturated heterocyclic compound with a molecular structure featuring a piperidine ring and a tetrahydropyran ring sharing a single carbon atom.

Parameter	Value	Source
Molecular Formula	C ₇ H ₁₃ NO	[1] [2]
Molecular Weight	127.18 g/mol	[1] [2]
Monoisotopic Mass	127.099714038 Da	[1]
CAS Number	194157-10-3	[1] [2]
Topological Polar Surface Area (TPSA)	21.3 Å ²	[1]
logP (Predicted)	0.3864	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	0	[2]
Physical Form	Solid or liquid	
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	

Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula. The following diagram illustrates the logical flow for determining the molecular weight of **7-Oxa-2-azaspiro[3.5]nonane**.

Molecular Weight Determination of 7-Oxa-2-azaspiro[3.5]nonane

[Click to download full resolution via product page](#)

Caption: Logical workflow for calculating the molecular weight of **7-Oxa-2-azaspiro[3.5]nonane** from its molecular formula and the atomic weights of its constituent elements.

Synthesis Protocols

A patented method for the synthesis of **7-Oxa-2-azaspiro[3.5]nonane** involves a two-step cyclization process. This approach is noted for its high yield and suitability for large-scale production.

Step 1: First Cyclization Reaction

- In a reaction vessel, combine compound 1 and compound 2 in N,N-dimethylformamide (DMF).
- Add an acid binding agent, a phase transfer catalyst, and an iodo metal salt.

- The reaction proceeds to form intermediate compound 3. The acid-binding agent neutralizes acid generated during the reaction, preventing the formation of alkyl halide byproducts.

Step 2: Second Cyclization Reaction

- The intermediate compound 3 is then subjected to a second cyclization reaction.
- This reaction is carried out using lithium aluminum hydride (LiAlH_4) in a suitable reaction solvent.
- The product of this step is **7-Oxa-2-azaspiro[3.5]nonane**. It is important to control the reaction conditions to minimize the formation of olefin impurities from over-reduction.

This synthetic route is reported to have a yield of over 82%.^[3]

Analytical Data

While specific experimental spectra for **7-Oxa-2-azaspiro[3.5]nonane** are not readily available in the public domain, predicted data for similar azaspiro compounds can provide an indication of the expected spectral characteristics. For a structurally related compound, 7-Azaspiro[3.5]nonan-1-one, the following NMR data has been predicted:

- ^1H NMR: Protons on the cyclobutane ring adjacent to the carbonyl group are expected to be deshielded. Protons on the piperidine ring will likely show chemical shifts typical for heterocyclic amines. The nitrogen atom and the carbonyl group will influence the chemical shifts of nearby protons.^[4]
- ^{13}C NMR: The carbon skeleton will show characteristic peaks, with the carbonyl carbon being significantly deshielded.^[4]

For definitive structural elucidation and quality control of **7-Oxa-2-azaspiro[3.5]nonane**, a comprehensive set of NMR experiments is recommended, including ^1H NMR, ^{13}C NMR, DEPT-135, and COSY.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 7-Oxa-2-azaspiro[3.5]nonane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070580#7-oxa-2-azaspiro-3-5-nonane-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com